molecular formula C9H8N4O2 B8503434 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

Cat. No.: B8503434
M. Wt: 204.19 g/mol
InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a triazole and a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound particularly versatile.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(12-6)13-10-4-5-11-13/h2-5H,1H3,(H,14,15)

InChI Key

VNGUNPFSPAFWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N2N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality. The purification steps may include crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid involves its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which allows it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acid

Uniqueness

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the triazole and nicotinic acid moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to participate in diverse chemical reactions further enhance its utility compared to similar compounds .

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